molecular formula C6H7N5S B1418950 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine CAS No. 1153983-46-0

3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B1418950
M. Wt: 181.22 g/mol
InChI Key: BWXNRUUEKDBXNF-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine, also known as MPTA, is a compound that has been the focus of scientific research due to its potential applications in various fields. This compound has shown promising results in drug discovery, as well as in the development of new materials and technologies.

Scientific Research Applications

Antimicrobial Activities

A study by Idrees, Kola, and Siddiqui (2019) details the synthesis of novel thiadiazole derivatives with promising antimicrobial activities, comparing favorably with standard drugs like Chloramphenicol. These derivatives were evaluated against various Gram-positive and Gram-negative bacterial strains, indicating potential applications in antimicrobial research (Idrees, Kola, & Siddiqui, 2019).

Biological Activity of Pyrazole Derivatives

Research by Al-Smaisim (2012) synthesizes pyrazole derivatives and examines their antibacterial activity against various bacterial species, demonstrating significant antibacterial effects. This study underscores the potential of pyrazole-thiadiazole compounds in developing antibacterial agents (Al-Smaisim, 2012).

Antiproliferative and Antimicrobial Properties

Gür et al. (2020) investigated Schiff bases derived from thiadiazole compounds, focusing on their antiproliferative and antimicrobial properties. The study found certain compounds showing strong antimicrobial activity and potential cytotoxicity against cancer cell lines, suggesting applications in cancer therapy and antimicrobial treatment (Gür et al., 2020).

Fungicidal Activity

A study by Chen, Li, and Han (2000) explored the fungicidal activities of thiadiazole derivatives against Rhizoctonia solani, a significant rice disease. This research highlights the potential use of thiadiazole-pyrazole compounds in agricultural fungicides (Chen, Li, & Han, 2000).

Anticancer Evaluation

A study by Abdo and Kamel (2015) synthesized thiadiazole derivatives and evaluated their anticancer activity against various human cancer cell lines. This research suggests potential applications in developing novel anticancer agents (Abdo & Kamel, 2015).

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-11-3-4(2-8-11)5-9-6(7)12-10-5/h2-3H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXNRUUEKDBXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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